7-Bromobenzo[d]oxazol-2-amine
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Description
7-Bromobenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.034. The purity is usually 95%.
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Biological Activity
7-Bromobenzo[d]oxazol-2-amine is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of a benzene ring fused to an oxazole ring, with a bromine substituent at the 7-position and an amine group at the 2-position. This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Benzoxazole derivatives, including this compound, have shown significant antimicrobial properties. Recent studies indicate that compounds in this class exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, derivatives have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 25 |
S. aureus | 50 | |
Other derivatives | Pseudomonas aeruginosa | 30 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with DNA topoisomerases .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoxazole derivatives, including this compound, on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Anti-inflammatory Activity
Benzoxazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
- Enzyme Inhibition : It has been suggested that benzoxazole derivatives can act as inhibitors of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Cytokine Modulation : The ability to modulate inflammatory pathways contributes to its therapeutic potential in inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzoxazole derivatives is critical for optimizing their biological activity. Substituents at specific positions on the benzoxazole ring can significantly influence potency and selectivity against different biological targets. For example, the presence of halogens like bromine enhances antimicrobial activity while maintaining low toxicity profiles .
Properties
IUPAC Name |
7-bromo-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLAPQMRBWVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856439 |
Source
|
Record name | 7-Bromo-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211527-07-9 |
Source
|
Record name | 7-Bromo-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.